molecular formula C15H21NO2 B1212635 Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) CAS No. 51061-99-5

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)

Cat. No. B1212635
CAS RN: 51061-99-5
M. Wt: 247.33 g/mol
InChI Key: WQPABJNOOXVNSE-IUODEOHRSA-N
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Description

Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) is a chemical compound that has been synthesized for the purpose of testing its biological activity . It is available for experimental and research use .


Synthesis Analysis

The compound was synthesized by cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which were obtained from the corresponding carboxamide derivatives, in the presence of excess formic acid in the Eschweiler-Clarke reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spiro configuration with a cyclopentane ring and an isoquinoline ring . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

The synthesis of this compound involves a cyclization reaction, which is a type of reaction where a molecule forms a cyclic structure. In this case, the cyclization involves a 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamine and a carboxamide derivative .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It was synthesized for the purpose of testing its biological activity , but the specific biological targets or pathways it might interact with are not mentioned.

Future Directions

The future directions for research on this compound are not specified in the available resources. Given that it was synthesized for the purpose of testing its biological activity , future research could potentially involve further biological testing, exploration of potential therapeutic applications, or investigation of its physical and chemical properties.

properties

IUPAC Name

(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPABJNOOXVNSE-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965344
Record name 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)

CAS RN

51061-99-5
Record name Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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